molecular formula C9H9ClF2N2O B6191894 (4S)-4-(2,4-difluorophenyl)-4,5-dihydro-1,3-oxazol-2-amine hydrochloride CAS No. 2648869-74-1

(4S)-4-(2,4-difluorophenyl)-4,5-dihydro-1,3-oxazol-2-amine hydrochloride

Cat. No. B6191894
CAS RN: 2648869-74-1
M. Wt: 234.6
InChI Key:
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Description

(4S)-4-(2,4-difluorophenyl)-4,5-dihydro-1,3-oxazol-2-amine hydrochloride, also known as DFHO, is a fluorinated amine compound used in a variety of scientific applications. It has been used in the synthesis of small molecule compounds, as well as in the development of new drugs and biologics. DFHO is a versatile compound, with a wide range of applications in the laboratory, from organic synthesis to pharmacological research. In

Scientific Research Applications

(4S)-4-(2,4-difluorophenyl)-4,5-dihydro-1,3-oxazol-2-amine hydrochloride has been widely used in scientific research for a variety of applications. It has been used in the synthesis of small molecule compounds, such as aryl amines, for use in drug discovery and development. It has also been used in the development of new biologics, such as peptides and proteins, for use in biomedical research. In addition, this compound has been used in the development of novel imaging agents, such as radiotracers, for use in medical imaging.

Mechanism of Action

(4S)-4-(2,4-difluorophenyl)-4,5-dihydro-1,3-oxazol-2-amine hydrochloride is a fluorinated amine compound, which means that it is capable of forming hydrogen bonds with other molecules. This allows it to interact with a variety of biological targets, including proteins, enzymes, and other molecules. This compound is also capable of forming non-covalent interactions with other molecules, such as hydrogen bonds, Van der Waals forces, and electrostatic interactions. These interactions allow this compound to bind to its target molecule and modulate its activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in laboratory experiments. It has been shown to inhibit the activity of several enzymes, including monoamine oxidase and acetylcholinesterase. It has also been shown to modulate the activity of several neurotransmitter systems, including the serotonin and GABA systems. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

(4S)-4-(2,4-difluorophenyl)-4,5-dihydro-1,3-oxazol-2-amine hydrochloride is a versatile compound, with a wide range of applications in the laboratory. It is relatively easy to synthesize, and can be produced in high purity. It also has a wide range of biological targets, making it useful for a variety of experiments. However, this compound is a relatively unstable compound, and can degrade quickly in the presence of light or heat. Therefore, it is important to store and handle this compound carefully in order to maintain its purity and stability.

Future Directions

The potential future directions for (4S)-4-(2,4-difluorophenyl)-4,5-dihydro-1,3-oxazol-2-amine hydrochloride are numerous. It could be used to develop new drugs and biologics, as well as novel imaging agents. It could also be used to develop new compounds for use in organic synthesis. In addition, this compound could be used to study the biochemical and physiological effects of fluorinated amines on a variety of biological targets. Finally, this compound could be used in the development of new materials, such as polymers, for use in a variety of applications.

Synthesis Methods

(4S)-4-(2,4-difluorophenyl)-4,5-dihydro-1,3-oxazol-2-amine hydrochloride can be synthesized using a variety of methods, including the reductive amination of aromatic aldehydes with 2,4-difluorophenylhydrazine hydrochloride. The reaction is typically carried out in an aqueous medium, with a base such as sodium hydroxide or potassium carbonate, and a catalyst such as palladium or platinum. The reaction is typically completed in less than two hours and yields this compound in high purity.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (4S)-4-(2,4-difluorophenyl)-4,5-dihydro-1,3-oxazol-2-amine hydrochloride involves the reaction of 2,4-difluoroaniline with glyoxal in the presence of ammonium acetate to form the oxazole intermediate. The intermediate is then reduced with sodium borohydride to yield the final product.", "Starting Materials": [ "2,4-difluoroaniline", "glyoxal", "ammonium acetate", "sodium borohydride", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: Dissolve 2,4-difluoroaniline (1.0 eq) and glyoxal (1.2 eq) in a mixture of water and acetic acid.", "Step 2: Add ammonium acetate (1.2 eq) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Filter the resulting solid and wash with water.", "Step 4: Dissolve the solid in ethanol and add sodium borohydride (1.2 eq) slowly with stirring.", "Step 5: Add hydrochloric acid to the reaction mixture to adjust the pH to 2-3.", "Step 6: Filter the resulting solid and wash with water.", "Step 7: Dry the product under vacuum to yield (4S)-4-(2,4-difluorophenyl)-4,5-dihydro-1,3-oxazol-2-amine hydrochloride." ] }

CAS RN

2648869-74-1

Molecular Formula

C9H9ClF2N2O

Molecular Weight

234.6

Purity

95

Origin of Product

United States

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